7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione
Description
Properties
IUPAC Name |
7-methoxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromene-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-19(14-11-21-22(12-14)15-6-4-3-5-7-15)20(25)17-9-8-16(23-2)10-18(17)24-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYQOGXIONOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazole moiety: This step involves the reaction of the chromene intermediate with a phenylhydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Thione-Specific Reactivity
The 4-thione group demonstrates nucleophilic character, enabling several reaction pathways:
Mechanistic Insight : The thione’s sulfur atom participates in lone-pair donation, facilitating oxidation to disulfides under mild conditions. Nucleophilic substitution at the thiocarbonyl group proceeds via a tetrahedral intermediate stabilized by resonance with the chromene system.
Pyrazole Functionalization
The 1-phenylpyrazole moiety undergoes electrophilic substitution and coordination reactions:
Structural Impact : Electron-donating methoxy and methyl groups on the chromene ring direct electrophilic attacks to the pyrazole’s C5 position, as confirmed by DFT calculations in related systems .
Chromene Ring Modifications
The fused benzopyran system participates in ring-opening and cycloaddition reactions:
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (conc.), reflux | 2-Methyl-7-methoxy-thiophenol | 68–72 |
| Diels-Alder Reaction | Maleic anhydride, Δ | Fused tetracyclic adducts | 55–60 |
Notable Limitation : The 7-methoxy group reduces ring strain, making the chromene less reactive toward pericyclic reactions compared to non-substituted analogs .
Cross-Coupling Reactions
The compound serves as a substrate for C–C bond-forming reactions:
| Reaction Type | Catalytic System | Coupling Partner | Selectivity |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃ | Styrenes | C2-position of chromene |
| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂ | Terminal alkynes | Pyrazole C4 position |
Challenges : Competing coordination of the thione sulfur to palladium catalysts reduces reaction efficiency, necessitating ligand optimization .
Biological Activity Modulation
Derivatization strategies correlate with pharmacological outcomes:
Key Finding : Introduction of hydrophilic groups (e.g., glycosyl) improves solubility without compromising target binding affinity .
Scientific Research Applications
Biological Activities
Research indicates that 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that compounds related to this structure possess significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HUH7) cells. The compound's mechanism may involve inducing apoptosis or inhibiting cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary results suggest effective inhibition against certain strains, indicating potential as an antimicrobial agent .
Anti-inflammatory Effects
Some studies suggest that derivatives of chromenes exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The thione functionality may play a role in modulating inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the applications of related compounds:
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione would depend on its specific biological activity. Generally, chromene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole moiety might enhance binding affinity to certain targets, while the thione group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione: Similar structure but with a hydroxy group instead of a methoxy group.
2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione: Lacks the methoxy group.
7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-one: Contains a carbonyl group instead of a thione group.
Uniqueness
The presence of the methoxy group in 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione might enhance its solubility and bioavailability compared to similar compounds
Biological Activity
7-Methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chromene core with a methoxy group and a pyrazole substituent, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 10.5 | |
| HEP2 (Laryngeal Cancer) | 8.3 | |
| A549 (Lung Cancer) | 12.0 |
These results indicate that the compound exhibits potent activity against colon and laryngeal cancer cells, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells. Studies have shown that it activates caspase pathways, leading to programmed cell death. Furthermore, it has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could potentially serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated the efficacy of this compound against HCT116 and HEP2 cell lines. The researchers reported that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models .
- Antimicrobial Efficacy Study : Another study investigated the antimicrobial properties against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus, highlighting its potential for treating infections caused by resistant strains .
Q & A
Q. What are the optimal synthetic routes for preparing 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazole hydrazines and chromene-thione precursors. Microwave-assisted methods (e.g., 60–80 W irradiation for 15–30 minutes) enhance reaction efficiency compared to conventional reflux . Post-synthesis, recrystallization in ethanol or toluene yields pure crystals suitable for structural analysis . Key intermediates, such as pyrazole derivatives, may require protection/deprotection of functional groups to avoid side reactions during cyclization .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR/IR : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., thione tautomerism). IR can validate the C=S stretch (~1200–1250 cm) .
- XRD : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and conjugation effects. For example, dihedral angles between pyrazole and chromene planes (e.g., ~13° in related structures) indicate conjugation .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular planarity and disorder .
Q. How can solubility challenges be addressed for in vitro bioassays?
- Methodological Answer : Use DMSO as a primary solvent (≤1% v/v) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4). For compounds with poor solubility, sonication (15–30 minutes) or co-solvents (e.g., PEG-400) may improve dispersion. Centrifugation (10,000 × g, 5 minutes) removes insoluble aggregates prior to assays .
Advanced Research Questions
Q. How to design in vitro assays for evaluating cyclooxygenase (COX-1/COX-2) inhibition?
- Methodological Answer :
- Whole Blood Assay : Incubate heparinized human blood with the compound (1–100 µM) and measure prostaglandin E (PGE) via ELISA after calcium ionophore stimulation. Compare inhibition rates between COX-1 (constitutive) and COX-2 (LPS-induced) isoforms .
- Platelet Aggregation : Use arachidonic acid (1 mM) or collagen (2 µg/mL) as agonists in platelet-rich plasma. Monitor aggregation via turbidimetry (λ = 600 nm) and calculate IC values .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity Validation : Confirm compound integrity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS .
- Assay Replication : Standardize cell lines (e.g., THP-1 for COX-2) and control for batch-to-batch variability in reagents.
- Computational Validation : Perform molecular docking (AutoDock4) to assess binding affinity consistency across COX isoforms. Flexible sidechain residues (e.g., Arg120, Tyr355) should be included in docking grids .
Q. What are best practices for molecular docking studies targeting pyrazole-chromene derivatives?
- Methodological Answer :
- Receptor Preparation : Use AutoDockTools to add polar hydrogens, assign Gasteiger charges, and define flexible residues (e.g., catalytic sites).
- Docking Parameters : Apply Lamarckian genetic algorithms (50 runs, population size = 150) with a grid box covering the active site (e.g., 60 × 60 × 60 Å). Validate poses using RMSD clustering (<2.0 Å) .
- Post-Docking Analysis : Calculate binding free energies (MM/PBSA) and compare with experimental IC values. Use PyMOL for visualization of hydrogen bonds and π-π interactions .
Q. How to interpret crystallographic data for conjugation effects between heterocyclic moieties?
- Methodological Answer : Analyze dihedral angles (e.g., 13.28° between pyrazole and chromene planes) and bond alternation patterns. Conjugation is supported by planar geometries (max. deviation ≤0.03 Å from least-squares planes) and shortened C–C bonds (1.40–1.45 Å) at junction points . Use SHELXL refinement with anisotropic displacement parameters to resolve disorder in aromatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
